2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a 5-methylpyrazine-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of 1,2-diamines with sulfonium salts.
Attachment of the Pyrazine Moiety: The 5-methylpyrazine-2-carbonyl group can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a suitable pyrazine derivative.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors such as amidines or nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a pyrazine moiety.
2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group instead of a pyrazine moiety.
Uniqueness
2-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 5-methylpyrazine-2-carbonyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-9-18-12(10-17-11)13(21)19-5-7-20(8-6-19)14-15-3-2-4-16-14/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPROMILZYJJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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